N,N-Dimethylhexylamine-N-oxide

Description

The exact mass of the compound N,N-Dimethylhexylamine-N-oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N-Dimethylhexylamine-N-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethylhexylamine-N-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

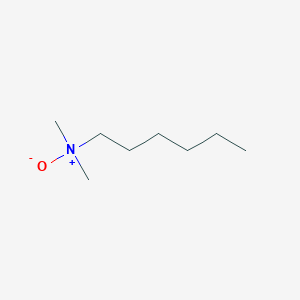

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylhexan-1-amine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c1-4-5-6-7-8-9(2,3)10/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRMITYYFKZLLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391165 | |

| Record name | N,N-Dimethylhexylamine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34418-88-7 | |

| Record name | N,N-Dimethylhexylamine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethylhexylamine-N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N,N-Dimethylhexylamine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylhexylamine-N-oxide is a tertiary amine oxide, a class of compounds characterized by a coordinate covalent bond between a nitrogen atom and an oxygen atom. Molecules with N-oxide functionalities are ubiquitous in nature and play a significant role in medicinal chemistry.[1] They serve as synthetic intermediates, prodrugs, and active pharmaceutical ingredients.[1] The N-oxide group can impart unique physicochemical properties, such as increased water solubility and altered membrane permeability, which are highly relevant in drug design and formulation.[1] This guide provides a comprehensive overview of the chemical properties of N,N-Dimethylhexylamine-N-oxide, offering insights into its synthesis, reactivity, and potential applications, particularly for professionals in research and drug development.

Physicochemical Properties

N,N-Dimethylhexylamine-N-oxide, with the chemical formula C8H19NO, is the N-oxide derivative of the tertiary amine N,N-Dimethylhexylamine.[][3][4][5] The presence of the highly polar N-O bond significantly influences its physical and chemical characteristics.

| Property | Value | Source |

| CAS Number | 34418-88-7 | [][3][4][5][6][7] |

| Molecular Formula | C8H19NO | [][4][5][7] |

| Molecular Weight | 145.24 g/mol | [] |

| Density | 0.998 g/mL | [][7] |

| Appearance | Expected to be a white to off-white solid | General knowledge on similar amine oxides |

| pKa | ~5.0 | [8] |

| Solubility | Expected to have good water solubility | General knowledge on amine oxides |

Amine oxides are known to be weak bases.[9] A study on the pKa values of a series of N-alkyl-N,N-dimethylamine-N-oxides determined the pKa of the C6 derivative to be approximately 5.0.[8] This indicates that N,N-Dimethylhexylamine-N-oxide will be protonated in acidic conditions.

Synthesis of N,N-Dimethylhexylamine-N-oxide

The synthesis of N,N-Dimethylhexylamine-N-oxide is typically achieved through the oxidation of its corresponding tertiary amine, N,N-Dimethylhexylamine. This transformation is a common and generally high-yielding reaction in organic synthesis.

General Reaction Scheme

Caption: General synthesis pathway for N,N-Dimethylhexylamine-N-oxide.

Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol is adapted from established procedures for the synthesis of long-chain alkylamine N-oxides.[10][11]

Materials:

-

N,N-Dimethylhexylamine (CAS: 4385-04-0)

-

Hydrogen peroxide (30% aqueous solution)

-

Methanol

-

Anhydrous magnesium sulfate

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve N,N-Dimethylhexylamine (1 equivalent) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add a 30% aqueous solution of hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution. Caution: The reaction can be exothermic; maintain the temperature below 20°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by testing for the presence of the starting amine. A spot test with phenolphthalein can be used; the starting amine is basic, while the N-oxide is significantly less so.[12]

-

Once the reaction is complete, cautiously add a small amount of platinum on carbon or manganese dioxide to decompose any excess hydrogen peroxide.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the methanol under reduced pressure.

-

The resulting residue can be purified by recrystallization. The crude product can be triturated with cold, anhydrous diethyl ether to induce crystallization.[10]

-

Collect the solid product by filtration and dry it under vacuum over a desiccant like anhydrous magnesium sulfate. The product is likely hygroscopic and should be handled accordingly.[10]

Spectroscopic Characterization

-

¹H NMR: The protons on the carbons adjacent to the N-O group are expected to be deshielded compared to the parent amine due to the electron-withdrawing nature of the N-oxide. The N-methyl protons would likely appear as a singlet further downfield than in N,N-Dimethylhexylamine.

-

¹³C NMR: Similar to the proton NMR, the carbon atoms attached to the nitrogen will show a downfield shift upon N-oxidation.[8]

-

IR Spectroscopy: The most characteristic feature in the IR spectrum of an amine N-oxide is the N-O stretching vibration, which typically appears in the range of 950-970 cm⁻¹.

Reactivity and Stability

Thermal Decomposition

Tertiary amine N-oxides are known to undergo thermal decomposition, often through a Cope elimination reaction, especially if they possess a hydrogen atom on a beta-carbon.[13] This reaction proceeds through a five-membered cyclic transition state to yield an alkene and a hydroxylamine. For N,N-Dimethylhexylamine-N-oxide, heating would likely lead to the formation of 1-hexene and N,N-dimethylhydroxylamine. The decomposition temperature for similar long-chain amine oxides has been studied, with the principal reaction being deoxygenation to the parent amine and formation of the corresponding alkene.[14]

Caption: Proposed Cope elimination pathway for N,N-Dimethylhexylamine-N-oxide.

Reduction to the Parent Amine

The N-oxide functionality can be readily reduced back to the corresponding tertiary amine. This reaction is of particular interest in drug development, where N-oxides can be used as prodrugs that are activated under hypoxic conditions found in some tumors.[1] Various reducing agents can effect this transformation, including diboron reagents.[15]

Reaction with Acids

As weak bases, amine N-oxides react with strong acids to form the corresponding hydroxylammonium salts.[16]

Applications in Research and Drug Development

Long-chain alkylamine N-oxides, such as N,N-Dimethylhexylamine-N-oxide, are primarily utilized as non-ionic or zwitterionic surfactants.[9] Their amphiphilic nature allows them to form micelles in aqueous solutions and interact with both hydrophobic and hydrophilic molecules.

-

Surfactant Properties: These compounds are effective at reducing surface tension and can be used as detergents, foaming agents, and emulsifiers.

-

Protein Chemistry: In biochemical research, they are employed to solubilize membrane proteins and can be used in studies of protein folding and stability.

-

Drug Delivery: The ability of amine N-oxides to form micelles makes them potential candidates for drug delivery systems, encapsulating hydrophobic drugs to improve their solubility and bioavailability.

-

Prodrug Strategies: The reversible nature of N-oxidation allows for the design of prodrugs. An active amine-containing drug can be masked as its N-oxide, potentially altering its pharmacokinetic profile and enabling targeted release through enzymatic or chemical reduction.[1]

Safety and Handling

While a specific safety data sheet for N,N-Dimethylhexylamine-N-oxide is not widely available, information can be extrapolated from the parent amine, N,N-Dimethylhexylamine, and other long-chain amine N-oxides.

-

Hazards of the Parent Amine: N,N-Dimethylhexylamine is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[17][18]

-

General Amine N-oxide Hazards: Similar long-chain amine N-oxides are known to be irritants to the skin and eyes.

-

Handling Precautions: It is recommended to handle N,N-Dimethylhexylamine-N-oxide in a well-ventilated area, preferably in a chemical fume hood.[17] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[17]

-

Storage: The compound should be stored in a tightly closed container in a cool, dry place.[] Given the hygroscopic nature of many amine oxides, storage under an inert atmosphere may be beneficial.

-

In case of exposure:

-

Skin contact: Immediately wash the affected area with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[17]

-

Conclusion

N,N-Dimethylhexylamine-N-oxide is a versatile molecule with properties that make it of interest to researchers in various fields, from materials science to medicinal chemistry. Its surfactant nature, coupled with the reversible reactivity of the N-oxide group, opens avenues for its application in drug formulation and as a component of prodrug strategies. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting. Further studies to fully characterize its physicochemical and toxicological properties are warranted to expand its potential applications.

References

-

BOC Sciences. N,N-DIMETHYLHEXYLAMINE-N-OXIDE.

-

Axsyn. 1-Hexanamine,N,N-dimethyl-, N-oxide;34418-88-7.

-

Sigma-Aldrich. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET.

-

Organic Syntheses. N,N-DIMETHYLCYCLOHEXYLMETHYLAMINE N-OXIDE.

-

ChemicalBook. N,N-DIMETHYLHEXYLAMINE-N-OXIDE CAS#: 34418-88-7.

-

PubChem. N,N-Dimethylhexylamine.

- Búcsi, A., Karlovská, J., Chovan, M., Devínsky, F., & Uhríková, D. (2014). Determination of pKa of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. Chemické zvesti, 68(4), 842-851.

-

Thermo Fisher Scientific. SAFETY DATA SHEET.

-

Semantic Scholar. Determination of pKa of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy.

-

HANGZHOU LEAP CHEM CO., LTD. Buy N,N-DIMETHYLHEXYLAMINE-N-OXIDE.

-

Benchchem. N,N-Dimethylhexylamine-N-oxide.

- Beauchemin, A. M., & Moran, J. (2011). Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions. Israel Journal of Chemistry, 51(8‐9), 929-938.

-

ResearchGate. Structure of N-decyl-N,N-dimethylamine-N-oxide with numbering of carbons.

-

Sigma-Aldrich. N,N-Dimethylhexylamine 98%.

-

NIST. 1-Dimethylaminohexane.

-

Chemos GmbH & Co.KG. Safety Data Sheet: N,N-dimethyldecylamine N-oxide.

-

Chem-Station Int. Ed. Synthesis of N-Oxide.

-

Wikipedia. Amine oxide.

-

Organic Syntheses. n,n-dimethyldodecylamine oxide.

-

ResearchGate. Synthesis of N, N-dimethylalkylamine N-oxides and comparison of the methods for determination the reaction yields.

-

Semantic Scholar. Thermal decomposition of dimethyllaurylamine oxide.

-

ChemicalBook. N,N-Dimethylcyclohexylamine(98-94-2) IR Spectrum.

-

Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

-

mzCloud. N N Dimethyldecylamine N oxide.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000925).

- Nagaishi, T., Yoshimura, M., & Kameswari, S. (1990). Thermal decomposition of the addition compound of melamine with hydrogen peroxide. Journal of thermal analysis, 36(1), 55-60.

-

MedChemExpress. N,N-Dimethyldecylamine N-oxide (Decyldimethylamine oxide).

- Mourdikoudis, S., & Liz-Marzán, L. M. (2013). Role of Alkylamines in Tuning the Morphology and Optical Properties of SnS2 Nanoparticles Synthesized by via Facile Thermal Decomposition Approach. Langmuir, 29(25), 7882-7889.

-

Google Patents. N,N-dimethylethyl amine oxide derivative, process for its preparation and pharmaceutical compositions obtained.

-

ChemicalBook. N,N-Dimethylethylamine(598-56-1) 1H NMR spectrum.

-

International Journal of Advanced Research. Total Synthesis Of N,n-dimethyl Dodecyl Amine-n-oxide.

-

CHEMICAL POINT. N,N-Dimethylhexylamine-N-oxide.

-

CHEMICAL POINT. N,N-Dimethylhexylamine-N-oxide.

-

University of Galway Research. An investigation of the thermal decomposition of the methohydroxides and methodeuterio-oxides of some 5-N,N-dimethylaminopent-1-enes.

-

PubChem. N,N-Dimethylnonylamine N-oxide.

-

CymitQuimica. N,N-Dimethylhexylamine, 99%.

-

Journal of the Chemical Society C. Amine oxidation. Part V. Reactions of some N-oxides, including heterocyclic-ring formation, with sulphur dioxide, acetic anhydride, and trifluoroacetic anhydride.

- Pace, V., & Holzer, W. (2011). Reduction of Amine N-Oxides by Diboron Reagents. The Journal of organic chemistry, 76(11), 4643-4648.

- Lasch, J., & Kalesse, M. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of medicinal chemistry, 57(15), 6273-6286.

-

USP Store. Doxylamine N-Oxide (25 mg) (N,N-Dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine oxide).

-

PubMed. The chemical dynamics of NO and reactive nitrogen oxides: a practical guide.

Sources

- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Hexanamine,N,N-dimethyl-, N-oxide;34418-88-7 [axsyn.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. N,N-DIMETHYLHEXYLAMINE-N-OXIDE CAS#: 34418-88-7 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. Amine oxide - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. orgsyn.org [orgsyn.org]

- 13. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thermal decomposition of dimethyllaurylamine oxide | Semantic Scholar [semanticscholar.org]

- 15. Reduction of Amine N-Oxides by Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP0216646A2 - N,N-dimethylethyl amine oxide derivative, process for its preparation and pharmaceutical compositions obtained - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

A-Z Guide to the Synthesis of N,N-Dimethylhexylamine-N-oxide: Protocol, Mechanism, and Best Practices

Abstract

This comprehensive technical guide provides a detailed protocol for the synthesis of N,N-Dimethylhexylamine-N-oxide, a versatile aliphatic amine oxide with significant applications as a surfactant, foam stabilizer, and potential component in drug delivery systems.[1] This document is intended for researchers, chemists, and drug development professionals, offering an in-depth exploration of the synthesis mechanism, a step-by-step experimental procedure, methods for purification and characterization, and critical safety considerations. By elucidating the causality behind experimental choices, this guide aims to equip scientists with the necessary expertise to perform this synthesis efficiently and safely, ensuring a high-purity final product.

Introduction: The Versatility of Aliphatic Amine Oxides

N,N-Dimethylhexylamine-N-oxide belongs to the class of tertiary amine N-oxides, which are characterized by a highly polar N⁺-O⁻ dative bond.[2] This functional group imparts unique physicochemical properties, including high water solubility and the ability to act as non-ionic surfactants in neutral or alkaline conditions and as cationic surfactants in acidic environments.[3] These characteristics make them valuable in a range of applications, from detergents and personal care products to roles as potent oxidants and stabilizers in complex chemical formulations.[4][5] In the pharmaceutical and biomedical fields, the N-oxide moiety can enhance the aqueous solubility of drug candidates and modulate membrane permeability, making it a functional group of growing interest.[1][2]

The synthesis of N,N-Dimethylhexylamine-N-oxide is most commonly and efficiently achieved through the direct oxidation of its tertiary amine precursor, N,N-Dimethylhexylamine.[6] Among various oxidizing agents, aqueous hydrogen peroxide (H₂O₂) is often the preferred reagent due to its effectiveness, environmental benignity (water being the only byproduct), and cost-effectiveness.[7][8]

Mechanistic Insights: The Oxidation of Tertiary Amines

The conversion of a tertiary amine to its corresponding N-oxide via hydrogen peroxide is a classic example of nucleophilic attack. The reaction mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N,N-Dimethylhexylamine acts as a nucleophile, attacking one of the electrophilic oxygen atoms of the hydrogen peroxide molecule.

-

Proton Transfer: This initial attack forms an unstable intermediate. A subsequent proton transfer, often facilitated by the solvent (e.g., water or methanol), occurs.

-

Product Formation: The hydroxide ion (OH⁻) is eliminated as a leaving group, resulting in the formation of the stable N,N-Dimethylhexylamine-N-oxide and a molecule of water.

The overall reaction is an oxygen-transfer process where the amine is oxidized.[9] The reaction is generally exothermic and proceeds with high yield, often in the range of 97-99.5% for similar alkylamine N-oxides.[3]

Experimental Protocol: Synthesis of N,N-Dimethylhexylamine-N-oxide

This section provides a detailed, step-by-step methodology for the laboratory-scale synthesis of N,N-Dimethylhexylamine-N-oxide.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade | Notes |

| N,N-Dimethylhexylamine | C₈H₁₉N | 129.24 | ≥98% | Starting material. |

| Hydrogen Peroxide | H₂O₂ | 34.01 | 30% (w/w) aq. soln. | Oxidizing agent. |

| Methanol | CH₃OH | 32.04 | ACS Grade | Solvent. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ACS Grade | Drying agent. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | For extraction/precipitation. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-Dimethylhexylamine (e.g., 12.9 g, 0.10 mol) in methanol (100 mL).

-

Addition of Oxidant: While stirring the solution at room temperature, add 30% hydrogen peroxide (e.g., 12.5 mL, ~0.11 mol, 1.1 equivalents) dropwise over a period of 30 minutes. Caution: The reaction is exothermic; maintain control over the addition rate to keep the temperature below 50°C. An ice bath can be used if necessary.

-

Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 60-65°C) and maintain for 4-6 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine spot.

-

Decomposition of Excess Peroxide: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. It is crucial to decompose any unreacted hydrogen peroxide. This can be achieved by adding a small amount of platinum on carbon (Pt/C) or manganese dioxide (MnO₂) and stirring until oxygen evolution ceases. Alternatively, the mixture can be stirred vigorously for several hours to facilitate decomposition. Safety Note: Never attempt to distill or concentrate the reaction mixture before ensuring all residual peroxide is destroyed.[11]

-

Solvent Removal: Filter the mixture to remove any solid catalyst. The methanol and water are then removed under reduced pressure using a rotary evaporator. This will likely yield a viscous oil or a waxy solid.

Work-up and Purification

-

Initial Purification: The crude product obtained after solvent removal can be purified by taking it up in a minimal amount of a polar solvent like ethanol and then precipitating the N-oxide by adding a non-polar solvent like cold diethyl ether.[12]

-

Filtration: Collect the precipitated white solid by vacuum filtration and wash it with cold diethyl ether.

-

Drying: Dry the purified N,N-Dimethylhexylamine-N-oxide under vacuum to obtain the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N,N-Dimethylhexylamine-N-oxide.

Characterization and Quality Control

To confirm the identity and purity of the synthesized N,N-Dimethylhexylamine-N-oxide, the following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a downfield shift of the signals corresponding to the N-methyl and α-methylene protons compared to the starting amine, due to the deshielding effect of the N-oxide group.

-

¹³C NMR: Similar downfield shifts for the carbons attached to the nitrogen atom are expected.[13]

-

-

Infrared (IR) Spectroscopy: Look for a characteristic strong absorption band for the N-O bond, typically appearing in the range of 950-970 cm⁻¹.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₁₉NO, MW: 145.24 g/mol ).

-

Melting Point: The purified product should have a sharp melting point. For a similar compound, N,N-dimethyl-2,2-diphenoxy ethanamine N-oxide, a sharp melting point was used as an indicator of purity.[12]

-

Potentiometric Titration: Can be used to determine the yield and purity by titrating the unreacted tertiary amine before and after the oxidation process.[3]

Safety Precautions and Waste Disposal

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted within a well-ventilated fume hood.

-

Hydrogen Peroxide: 30% H₂O₂ is a strong oxidizer and can cause severe skin burns and eye damage. Handle with extreme care.[11] Ensure all residual peroxide is quenched before product isolation to prevent the risk of explosion upon heating or concentration.[11]

-

Solvents: Methanol and diethyl ether are flammable. Keep away from ignition sources.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Aqueous waste should be neutralized before disposal.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend reaction time or slightly increase the temperature. Confirm starting material purity. |

| Loss during work-up. | Ensure efficient precipitation and careful filtration. Minimize transfers. | |

| Product is an oil, not a solid | Presence of residual solvent or impurities. | Ensure complete drying under vacuum. Attempt recrystallization from a different solvent system. |

| Reaction does not start | Inactive H₂O₂. | Use a fresh bottle of hydrogen peroxide. |

| Low reaction temperature. | Gently warm the reaction mixture to initiate the reaction. |

Conclusion

The synthesis of N,N-Dimethylhexylamine-N-oxide via the direct oxidation of its tertiary amine precursor with hydrogen peroxide is a robust, high-yielding, and efficient method.[3][7] By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can reliably produce high-purity material for a variety of scientific and industrial applications. Proper characterization is essential to validate the structure and purity of the final compound, ensuring its suitability for downstream use.

References

-

Synthesis of N, N-dimethylalkylamine N-oxides and comparison of the methods for determination the reaction yields. ResearchGate. Available at: [Link]

-

Bach, R. D., Su, M.-D., & Schlegel, H. B. (1994). Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Journal of the American Chemical Society. Available at: [Link]

-

N,N-dimethyldodecylamine oxide. Organic Syntheses Procedure. Available at: [Link]

- Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784.

- Purifying aqueous solutions of amine-n-oxides. Google Patents.

-

How to purify Amine? Grad student asked me. Demonstration and discussion. YouTube. Available at: [Link]

-

Al-Mestarihi, A. H., & Kador, P. F. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Available at: [Link]

- Process for the oxidation of tertiary amines to amine oxides. Google Patents.

-

Oxidation of Amines. Chemistry LibreTexts. Available at: [Link]

- N,N-dimethylethyl amine oxide derivative, process for its preparation and pharmaceutical compositions obtained. Google Patents.

-

MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. Available at: [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. Available at: [Link]

-

Amine Oxide: Synthesis and Analysis. MDPI. Available at: [Link]

-

Determination of pK a of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. ResearchGate. Available at: [Link]

-

N-oxide synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

-

Hydrogen peroxide. Organic Chemistry Portal. Available at: [Link]

-

Reactions of Amine Oxides and Hydroxylamines with Sulfur Dioxide. Canadian Science Publishing. Available at: [Link]

-

Oxidation of tertiary amines to N-oxides with H 2 O 2 catalyzed by 1c. ResearchGate. Available at: [Link]

-

AMINE OXIDE. Ataman Kimya. Available at: [Link]

-

A tertiary amine reacts with hydrogen peroxide to form a tertiary... Pearson+. Available at: [Link]

-

N,N-Dimethylnonylamine N-oxide. PubChem. Available at: [Link]

-

Product Class 3: Amine N-Oxides. Science of Synthesis. Available at: [Link]

- Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine. Google Patents.

-

ISSN 2320-5407 International Journal of Advanced Research (2016), Volume 4, Issue 1, 716- 719. ResearchGate. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. EP0092862B1 - Process for the oxidation of tertiary amines to amine oxides - Google Patents [patents.google.com]

- 8. Hydrogen peroxide [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. EP0216646A2 - N,N-dimethylethyl amine oxide derivative, process for its preparation and pharmaceutical compositions obtained - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of N,N-Dimethylhexylamine-N-oxide

Foreword: Understanding the Role of N,N-Dimethylhexylamine-N-oxide in Modern Research

N,N-Dimethylhexylamine-N-oxide is a member of the versatile class of amine oxide surfactants. Characterized by a compact six-carbon hydrophobic tail and a polar N-oxide headgroup, this molecule occupies a unique niche among amphiphiles. Its mechanism of action is fundamentally rooted in its ability to self-assemble in aqueous solutions and to interact with biological macromolecules and lipid structures. This guide provides an in-depth exploration of the molecular principles governing the function of N,N-Dimethylhexylamine-N-oxide, offering both theoretical insights and practical methodologies for its application in research and development. We will delve into its surfactant properties, its interactions with proteins and lipid bilayers, and provide detailed protocols for its characterization and use.

Physicochemical Properties and Self-Assembly in Aqueous Media

N,N-Dimethylhexylamine-N-oxide, with the chemical formula C8H19NO, is an amphiphilic molecule possessing a hydrophilic N,N-dimethylamine oxide head group and a hydrophobic hexyl tail. This amphiphilic nature drives its behavior in aqueous solutions, leading to the formation of micelles above a certain concentration.

The Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a pivotal parameter for any surfactant, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles. This process is thermodynamically driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic tails and water molecules. While specific experimental data for the CMC of N,N-Dimethylhexylamine-N-oxide is not extensively reported in the literature, it is well-established that for a homologous series of N-alkyl-N,N-dimethylamine-N-oxides, the CMC increases as the alkyl chain length decreases. Therefore, N,N-Dimethylhexylamine-N-oxide is expected to have a significantly higher CMC than its longer-chain counterparts like N,N-dimethyldodecylamine-N-oxide (DDAO). A lower CMC value is indicative of a surfactant's higher efficiency in forming micelles and solubilizing non-polar substances.

Thermodynamics of Micellization

The formation of micelles is a spontaneous process, characterized by a negative Gibbs free energy change (ΔG_mic). This process is primarily entropy-driven. While the aggregation of monomers into micelles might seem to decrease entropy, the release of structured water molecules from around the hydrophobic tails into the bulk solvent results in a significant overall increase in the entropy of the system. The Gibbs free energy of micellization can be understood through the following equation:

ΔG_mic = ΔH_mic - TΔS_mic

where ΔH_mic is the enthalpy of micellization and ΔS_mic is the entropy of micellization. For many surfactants, the micellization process is slightly endothermic (positive ΔH_mic), further highlighting the dominant role of the positive entropy change in driving the process.

Micelle Structure and Aggregation Number

The aggregation number is the average number of surfactant molecules in a single micelle. This number is influenced by the surfactant's molecular geometry, including the size of the headgroup and the length of the hydrophobic tail. For short-chain surfactants like N,N-Dimethylhexylamine-N-oxide, the micelles are generally expected to be smaller and more spherical compared to the larger, and sometimes rod-like, micelles formed by longer-chain surfactants. The smaller hydrophobic tail of the hexyl derivative would lead to a smaller aggregation number. The structure of these micelles can be investigated using techniques like small-angle X-ray scattering (SAXS).

Mechanism of Action: Interaction with Biological Systems

The primary mechanism of action of N,N-Dimethylhexylamine-N-oxide in biological and biochemical applications stems from its surfactant properties, enabling it to interact with and modify the structure of proteins and lipid membranes.

Interaction with Proteins

The interaction of surfactants with proteins is a complex process that can lead to either stabilization or denaturation, depending on the surfactant concentration and the nature of the protein.

-

Below the CMC : At concentrations below the CMC, individual N,N-Dimethylhexylamine-N-oxide molecules can bind to hydrophobic patches on the surface of proteins. This binding is typically cooperative and can induce conformational changes.

-

At and Above the CMC : As the concentration approaches and exceeds the CMC, micelles become the dominant species. These micelles can solubilize proteins, particularly membrane proteins, by replacing the native lipid bilayer with a detergent micelle. For soluble proteins, high concentrations of surfactants can lead to unfolding as the hydrophobic core of the protein is disrupted and becomes coated with surfactant molecules. Studies with the longer-chain analogue, DDAO, have shown that it induces protein unfolding at concentrations above its CMC.

The interaction can be conceptualized as a "necklace and bead" model, where surfactant micelles ("beads") are threaded along the unfolded polypeptide chain ("necklace").

Caption: Interaction of N,N-Dimethylhexylamine-N-oxide with a protein.

Interaction with Lipid Bilayers

N,N-Dimethylhexylamine-N-oxide can interact with and disrupt lipid bilayers, a property that is crucial for applications such as the solubilization of membrane proteins and in drug delivery systems. The process of membrane solubilization by detergents generally occurs in three stages:

-

Partitioning : At low concentrations, surfactant monomers partition into the lipid bilayer. This can lead to changes in membrane fluidity and permeability.

-

Membrane Saturation : As the surfactant concentration increases, the bilayer becomes saturated with detergent molecules, leading to the formation of lipid-detergent mixed micelles at the edges of the bilayer.

-

Solubilization : At and above the CMC, the bilayer is completely disrupted, and the membrane components (lipids and proteins) are incorporated into mixed micelles with the surfactant.

Studies on longer-chain N-alkyl-N,N-dimethylamine-N-oxides have shown that they can decrease the thickness of lipid bilayers upon intercalation.

Caption: Stepwise solubilization of a lipid bilayer by N,N-Dimethylhexylamine-N-oxide.

Experimental Protocols for Characterization

To effectively utilize N,N-Dimethylhexylamine-N-oxide, it is essential to experimentally determine its properties and characterize its interactions with target molecules.

Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC of a surfactant.

Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Methodology:

-

Prepare a series of aqueous solutions of N,N-Dimethylhexylamine-N-oxide with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at the point of intersection of the two linear portions of the plot.

Principle: The fluorescent probe pyrene exhibits a change in its emission spectrum depending on the polarity of its microenvironment. In an aqueous solution, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is high. When micelles form, pyrene partitions into the hydrophobic core, leading to a decrease in the I1/I3 ratio.

Methodology:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

-

Prepare a series of N,N-Dimethylhexylamine-N-oxide solutions in water.

-

Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration of approximately 1 µM.

-

Incubate the solutions to allow for equilibration.

-

Measure the fluorescence emission spectra of each solution with an excitation wavelength of around 335 nm.

-

Calculate the I1/I3 ratio for each concentration.

-

Plot the I1/I3 ratio as a function of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.

Characterization of Protein-Surfactant Interactions

Principle: The intrinsic fluorescence of tryptophan residues in a protein is sensitive to their local environment. Binding of a surfactant can alter the protein's conformation, leading to changes in the fluorescence intensity and emission wavelength of tryptophan.

Methodology:

-

Prepare a solution of the protein of interest in a suitable buffer.

-

Prepare a stock solution of N,N-Dimethylhexylamine-N-oxide.

-

Titrate the protein solution with increasing concentrations of the surfactant.

-

After each addition, allow the solution to equilibrate and then measure the fluorescence emission spectrum (excitation typically at 295 nm).

-

Plot the fluorescence intensity and the wavelength of maximum emission as a function of the surfactant concentration to monitor conformational changes.

Principle: ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).

Methodology:

-

Prepare solutions of the protein and N,N-Dimethylhexylamine-N-oxide in the same buffer.

-

Load the protein solution into the sample cell of the ITC instrument and the surfactant solution into the injection syringe.

-

Perform a series of injections of the surfactant into the protein solution while monitoring the heat changes.

-

The resulting data is a plot of heat change per injection versus the molar ratio of surfactant to protein.

-

Fit the data to a suitable binding model to extract the thermodynamic parameters of the interaction.

Applications in Research and Drug Development

The unique properties of N,N-Dimethylhexylamine-N-oxide make it a valuable tool in various scientific disciplines.

Solubilization of Membrane Proteins

Due to its ability to disrupt lipid bilayers, N,N-Dimethylhexylamine-N-oxide can be used to extract and solubilize membrane proteins for structural and functional studies. Its shorter alkyl chain may offer milder solubilizing conditions compared to longer-chain detergents, which could be advantageous for sensitive proteins.

Drug Delivery Systems

N,N-Dimethylhexylamine-N-oxide can be a component of liposomes and other nanoparticle-based drug delivery systems. Its pH-sensitive nature, where the headgroup can be protonated at lower pH, can be exploited for targeted drug release in acidic microenvironments, such as in tumors or endosomes. Amine oxides have been investigated as components of pH-sensitive liposomes for gene delivery.

Protein Refolding

In some cases, surfactants can be used to aid in the refolding of denatured proteins. By forming mixed micelles with denaturing agents, they can facilitate the removal of the denaturant and promote the correct refolding of the protein.

Data Summary

| Property | Description | Expected Value for N,N-Dimethylhexylamine-N-oxide |

| Molecular Formula | C8H19NO | C8H19NO |

| Molecular Weight | 145.24 g/mol | 145.24 g/mol |

| Critical Micelle Concentration (CMC) | Concentration at which micelles form. | Relatively high (estimated in the mM range) |

| Aggregation Number | Number of monomers per micelle. | Relatively low |

| Micelle Shape | The geometry of the aggregates. | Likely spherical |

Conclusion

N,N-Dimethylhexylamine-N-oxide is a short-chain amine oxide surfactant with a mechanism of action centered on its amphiphilic nature and ability to self-assemble into micelles. Its interactions with proteins and lipid bilayers are governed by fundamental thermodynamic principles, primarily the hydrophobic effect. While specific quantitative data for this particular surfactant are not as readily available as for its longer-chain homologues, its behavior can be reliably predicted based on established trends in surfactant science. The experimental protocols provided in this guide offer a robust framework for researchers to characterize N,N-Dimethylhexylamine-N-oxide and harness its properties for a wide range of applications, from the solubilization of challenging membrane proteins to the design of innovative drug delivery systems.

References

-

Shi, G., Zhang, X., Zhou, X., Liu, H., Xu, B., & Zhou, Y. (2017). Aggregation behaviors of amine-oxide gemini surfactants. Journal of Dispersion Science and Technology, 39(8), 1080–1084. [Link]

-

Amine Oxides: A Review. (2025). ResearchGate. [Link]

- Belička, M., Kučerka, N., Uhríková, D., Islamov, A. K., Kuklin, A. I., Devínsky, F., & Balgavý, P. (2014). Effects of N,N-dimethyl-N-alkylamine-N

An In-Depth Technical Guide to the Surfactant Behavior of N,N-Dimethylhexylamine-N-oxide

This guide provides a comprehensive technical overview of the surfactant properties of N,N-Dimethylhexylamine-N-oxide. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical behavior of this short-chain amine oxide surfactant. We will delve into its molecular structure, micellization, aggregation behavior, and the key experimental methodologies used for its characterization.

Introduction to N,N-Dimethylhexylamine-N-oxide: A Short-Chain Amphiphile

N,N-Dimethylhexylamine-N-oxide belongs to the class of amine oxide surfactants, which are characterized by a tertiary amine oxide headgroup. These surfactants are often considered amphoteric or zwitterionic due to the nature of the N-O bond.[1] The nitrogen atom carries a formal positive charge, while the oxygen atom has a formal negative charge. However, their behavior is highly dependent on the pH of the solution. In acidic conditions, the oxygen atom can become protonated, leading to a net cationic character. Conversely, in neutral to alkaline solutions, they behave as nonionic surfactants.[2]

The molecular structure of N,N-Dimethylhexylamine-N-oxide, featuring a compact dimethylamino headgroup and a six-carbon alkyl chain, places it in the category of short-chain surfactants. This structural characteristic dictates its unique surfactant properties, including a relatively high critical micelle concentration (CMC) compared to its longer-chain counterparts. This property can be particularly advantageous in applications requiring higher monomer concentrations or in systems where the formation of larger micelles is undesirable.

Physicochemical Properties and Synthesis

A fundamental understanding of the physicochemical properties of N,N-Dimethylhexylamine-N-oxide is essential for its effective application.

Synthesis Pathway

The synthesis of N,N-Dimethylhexylamine-N-oxide is typically achieved through the oxidation of the corresponding tertiary amine, N,N-dimethylhexylamine. A common and efficient method involves the use of hydrogen peroxide as the oxidizing agent in an aqueous or alcoholic medium. The reaction proceeds as follows:

CH₃(CH₂)₅N(CH₃)₂ + H₂O₂ → CH₃(CH₂)₅N⁺(O⁻)(CH₃)₂ + H₂O

Careful control of reaction conditions is necessary to ensure high yields and purity, as well as to manage the exothermic nature of the reaction.

dot

Caption: Synthesis of N,N-Dimethylhexylamine-N-oxide.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₉NO | - |

| Molecular Weight | 145.24 g/mol | - |

| Appearance | Varies (typically solid or viscous liquid) | - |

| Solubility | Soluble in water and polar organic solvents | [3] |

Micellization and Aggregation Behavior

The hallmark of a surfactant is its ability to self-assemble into micelles in solution above a certain concentration, the Critical Micelle Concentration (CMC).

Critical Micelle Concentration (CMC)

The CMC is a critical parameter that defines the onset of micelle formation and is a key indicator of a surfactant's efficiency. For the homologous series of N-alkyl-N,N-dimethylamine oxides, there is a well-established linear relationship between the logarithm of the CMC and the number of carbon atoms in the alkyl chain.[4]

log(CMC) = k₁ * N + k₂

where N is the number of carbon atoms in the alkyl chain, and k₁ and k₂ are constants.[4] For the N-alkyl-N,N-dimethylamine oxide series, the equation is:

log(CMC) = -0.438 * N + 3.89 (with an R² of 0.998)[4]

Using this equation for N=6 (hexyl chain), we can estimate the CMC:

log(CMC) = -0.438 * 6 + 3.89 log(CMC) = -2.628 + 3.89 log(CMC) = 1.262 CMC ≈ 10¹·²⁶² ≈ 18.3 mM

This estimated value suggests that N,N-Dimethylhexylamine-N-oxide has a significantly higher CMC than its longer-chain counterparts, such as N,N-dimethyldodecylamine-N-oxide (DDAO), which has a CMC of approximately 1-2 mM.[5] This higher CMC is a direct consequence of its shorter hydrophobic tail, which requires a higher concentration of monomers to overcome the energetic barrier for micellization.

Aggregation Characteristics

Above the CMC, N,N-Dimethylhexylamine-N-oxide molecules will aggregate to form micelles. The size and shape of these micelles are influenced by factors such as concentration, temperature, pH, and ionic strength. For short-chain surfactants, the resulting micelles are generally smaller and more spherical compared to those formed by long-chain surfactants.

The aggregation number, which is the average number of surfactant molecules in a micelle, is also expected to be smaller for N,N-Dimethylhexylamine-N-oxide. This is due to the reduced hydrophobic interactions and increased steric hindrance of the headgroups relative to the shorter tail.

Factors Influencing Surfactant Behavior

The performance of N,N-Dimethylhexylamine-N-oxide as a surfactant is not static and can be tuned by altering the solution conditions.

Effect of pH

As an amine oxide, the headgroup of N,N-Dimethylhexylamine-N-oxide can be protonated in acidic environments. This protonation imparts a cationic character to the surfactant, leading to electrostatic repulsion between the headgroups. This repulsion can increase the CMC and alter the size and shape of the micelles. In contrast, at neutral or alkaline pH, the surfactant is nonionic, and its behavior is primarily governed by hydrophobic interactions and hydrogen bonding.[2]

dot

Caption: Effect of pH on the headgroup of N,N-Dimethylhexylamine-N-oxide.

Effect of Temperature

Temperature can influence both the CMC and the solubility of the surfactant. For many nonionic surfactants, an increase in temperature can lead to a decrease in the CMC. However, the specific behavior of N,N-Dimethylhexylamine-N-oxide with temperature would require experimental determination.

Effect of Ionic Strength

The addition of electrolytes to a solution of N,N-Dimethylhexylamine-N-oxide can have a significant impact on its micellization. The added ions can screen the electrostatic interactions between the headgroups (particularly at lower pH), which generally leads to a decrease in the CMC and an increase in the aggregation number.[6]

Experimental Characterization Protocols

A variety of techniques are employed to characterize the surfactant behavior of N,N-Dimethylhexylamine-N-oxide.

Surface Tension Measurement for CMC Determination

This is a fundamental technique to determine the CMC. The surface tension of a solution is measured as a function of the surfactant concentration.

Protocol:

-

Prepare a stock solution of N,N-Dimethylhexylamine-N-oxide in deionized water.

-

Create a series of dilutions from the stock solution with accurately known concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring method) at a constant temperature.[4]

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined as the point of inflection in the curve, where the surface tension ceases to decrease significantly with increasing concentration.[4]

dot

Caption: Workflow for CMC determination by surface tension.

Dynamic Light Scattering (DLS) for Micelle Size Analysis

DLS is a non-invasive technique used to measure the hydrodynamic radius of particles in solution, making it ideal for characterizing micelle size.

Protocol:

-

Prepare solutions of N,N-Dimethylhexylamine-N-oxide at concentrations above the CMC.

-

Filter the solutions to remove any dust or large aggregates.

-

Place the sample in a DLS instrument and allow it to equilibrate to the desired temperature.

-

The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.

-

The Stokes-Einstein equation is used to calculate the hydrodynamic radius from the measured diffusion coefficient.

Small-Angle Neutron Scattering (SANS) for Micelle Structure

SANS is a powerful technique for determining the size, shape, and internal structure of micelles.

Protocol:

-

Prepare solutions of N,N-Dimethylhexylamine-N-oxide in a deuterated solvent (e.g., D₂O) to enhance the scattering contrast.

-

The sample is placed in a neutron beamline.

-

The scattering pattern of the neutrons by the micelles is recorded on a detector.

-

The scattering data is analyzed using mathematical models to determine parameters such as the radius of gyration, aggregation number, and micelle shape (e.g., spherical, ellipsoidal).

Applications in Research and Drug Development

The unique properties of short-chain surfactants like N,N-Dimethylhexylamine-N-oxide make them valuable in several areas of research and pharmaceutical development.

Solubilization of Poorly Soluble Drugs

A significant challenge in drug development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).[7] Surfactants are widely used to enhance the solubility and bioavailability of these compounds.[3] Short-chain surfactants can be particularly useful as they can form smaller micelles that may offer advantages in terms of drug loading and release kinetics. The higher CMC of N,N-Dimethylhexylamine-N-oxide means that a higher concentration of monomeric surfactant is present in solution, which can also contribute to the solubilization of certain drugs.

dot

Caption: Micellar solubilization of a poorly soluble drug.

Membrane Protein Research

The study of membrane proteins often requires their extraction from the lipid bilayer and solubilization in a stable form.[8] Detergents are essential for this process. Short-chain surfactants can be advantageous as they tend to form smaller protein-detergent complexes, which can be more amenable to structural biology techniques like X-ray crystallography and NMR spectroscopy.[8] The mild, non-denaturing nature of some amine oxides makes them suitable for maintaining the native conformation and activity of the solubilized proteins.[5]

Conclusion

N,N-Dimethylhexylamine-N-oxide is a short-chain amine oxide surfactant with a distinct set of physicochemical properties. Its behavior is characterized by a relatively high critical micelle concentration, which can be advantageous in specific applications. The pH-responsive nature of its headgroup allows for tunable surfactant performance. A thorough understanding of its micellization and aggregation behavior, facilitated by techniques such as surface tension measurements, DLS, and SANS, is crucial for its effective use in research and drug development, particularly in the solubilization of challenging molecules and the study of membrane proteins.

References

-

Birnie, C. R., Malamud, D., & Scripsick, R. L. (2000). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial Agents and Chemotherapy, 44(9), 2514–2517. [Link]

-

Singh, N., & Sharma, L. (2021). Enhancing solubility of poorly water soluble drugs with surfactants by micellization. Journal of Drug Delivery and Therapeutics, 11(3), 124-129. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

-

World Pharma Today. (2023). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

-

Du, Y., et al. (2018). Hydrophobic Variations of N-Oxide Amphiphiles for Membrane Protein Manipulation. Molecules, 23(8), 2038. [Link]

-

Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]

-

Amicosante, G., et al. (2022). Cyclic and Acyclic Amine Oxide Alkyl Derivatives as Potential Adjuvants in Antimicrobial Chemotherapy against Methicillin-Resistant Staphylococcus aureus with an MDR Profile. International Journal of Molecular Sciences, 23(15), 8493. [Link]

-

Búcsi, A., et al. (2014). Determination of pK a of N-alkyl-N,N-dimethylamine-N-oxides using 1H NMR and 13C NMR spectroscopy. Central European Journal of Chemistry, 12(8), 838-845. [Link]

-

Singh, S. K., Bajpai, M., & Tyagi, V. K. (2006). Amine Oxides: A Review. Journal of Oleo Science, 55(3), 99-119. [Link]

-

Kakehashi, R., Tokai, N., Maeda, H., & Yamamura, S. (2009). Protonation behavior and stability of micelles of N-lauroylaminoalkyl-dimethylamine oxides--effects of added salt concentration and spacer length. Journal of oleo science, 58(4), 185–193. [Link]

-

Gellman, S. H., et al. (2013). Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(8), 1805-1816. [Link]

-

Dash, S., Murthy, P. N., Nath, L., & Chowdhury, P. (2019). Surfactants and their role in Pharmaceutical Product Development: An Overview. Indian Journal of Pharmaceutical Sciences, 81(6), 966-977. [Link]

-

Kakehashi, R., Tokai, N., Maeda, H., & Yamamura, S. (2009). Protonation Behavior and Stability of Micelles of N-Lauroylaminoalkyl-Dimethylamine Oxides-Effects of Added Salt Concentration and Spacer Length. Journal of Oleo Science, 58(4), 185-193. [Link]

-

D'Errico, G., et al. (2019). Branched alkyldimethylamine oxide surfactants: An effective strategy for the design of high concentration/low viscosity surfactant formulations. Journal of Colloid and Interface Science, 541, 246-255. [Link]

-

Chae, P. S., et al. (2019). Melamine-cored glucosides for membrane protein solubilization and stabilization: importance of water-mediated intermolecular hydrogen bonding in detergent performance. Chemical Science, 10(27), 6644-6651. [Link]

-

Mukerjee, P., & Mysels, K. J. (1971). Critical micelle concentrations of aqueous surfactant systems. National Bureau of Standards. [Link]

-

Islam, N., & Kato, T. (2003). Effect of Urea and Salt on Micelle Formation of Zwitterionic Surfactants. Journal of the Chinese Chemical Society, 50(5), 1035-1040. [Link]

-

El-Sayed, A. M., & El-Sukkary, M. M. (2023). Synthesis and evaluation of some amine oxide surfactants and their antimicrobial activity. Egyptian Journal of Chemistry, 67(1), 239-247. [Link]

Sources

- 1. Surfactants and their role in Pharmaceutical Product Development: An Overview [ommegaonline.org]

- 2. Cyclic and Acyclic Amine Oxide Alkyl Derivatives as Potential Adjuvants in Antimicrobial Chemotherapy against Methicillin-Resistant Staphylococcus aureus with an MDR Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N,N-Dimethyldodecylamine N-oxide BioXtra, = 99.0 NT 1643-20-5 [sigmaaldrich.com]

- 6. Protonation behavior and stability of micelles of N-lauroylaminoalkyl-dimethylamine oxides--effects of added salt concentration and spacer length - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. Hydrophobic Variations of N-Oxide Amphiphiles for Membrane Protein Manipulation: Importance of Non-hydrocarbon Groups in the Hydrophobic Portion - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of N,N-Dimethylhexylamine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N,N-Dimethylhexylamine-N-oxide, a tertiary amine oxide with a C6 alkyl chain, is a molecule of significant interest in various scientific fields, including drug formulation and development, owing to its amphiphilic nature. Understanding its solubility profile across a spectrum of solvents is paramount for its effective application. This technical guide provides a comprehensive overview of the solubility of N,N-Dimethylhexylamine-N-oxide, delving into the theoretical underpinnings of its behavior in different solvent classes. It further presents detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, designed to equip researchers with the practical knowledge to conduct self-validating experiments. All key data is summarized for clarity, and logical workflows are visualized to enhance comprehension.

Introduction: The Molecular Persona of N,N-Dimethylhexylamine-N-oxide

N,N-Dimethylhexylamine-N-oxide belongs to the class of amine oxides, which are characterized by a highly polar N⁺-O⁻ dative bond. This feature imparts a significant dipole moment to the molecule, rendering the "head" group exceptionally hydrophilic. Conversely, the six-carbon hexyl "tail" provides a nonpolar, hydrophobic character. This amphiphilic nature is the cornerstone of its physicochemical properties and, consequently, its solubility behavior.

The N-oxide functionality can significantly influence a molecule's biological and physical properties, often increasing water solubility and reducing membrane permeability compared to the parent amine.[1] In the context of drug development, leveraging such properties is crucial for optimizing formulation strategies and bioavailability.

Theoretical Framework: Predicting Solubility Behavior

The solubility of N,N-Dimethylhexylamine-N-oxide is governed by the principle of "like dissolves like," which is dictated by the interplay of intermolecular forces between the solute and the solvent.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by the presence of O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. The highly polar N⁺-O⁻ group of N,N-Dimethylhexylamine-N-oxide can readily form strong hydrogen bonds with these solvents. The oxygen atom of the N-oxide is a strong hydrogen bond acceptor. Consequently, high solubility is anticipated in these solvents. Amine oxides are generally known to have excellent water solubility.[2]

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide, Acetone): These solvents possess a significant dipole moment but lack O-H or N-H bonds, making them hydrogen bond acceptors but not donors. While they can engage in dipole-dipole interactions with the polar head group of the amine oxide, the absence of hydrogen bond donation will likely result in lower, though still significant, solubility compared to protic solvents. DMSO, being a powerful, polar aprotic solvent, is known to dissolve a wide range of organic compounds.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents are characterized by low dielectric constants and rely on weak van der Waals forces for intermolecular interactions. The energetic cost of disrupting the strong dipole-dipole interactions between N,N-Dimethylhexylamine-N-oxide molecules to accommodate them within a nonpolar solvent matrix is high. Therefore, very poor solubility is expected in such solvents.[2] The hydrophobic hexyl tail will have some affinity for these solvents, but it is insufficient to overcome the polarity of the head group.

Quantitative Solubility Profile

Table 1: Estimated Solubility of N,N-Dimethylhexylamine-N-oxide in Various Solvents at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Very High | Strong hydrogen bonding with the N⁺-O⁻ group. Amine oxides with similar chain lengths exhibit high water solubility.[2] |

| Methanol | High | Capable of strong hydrogen bonding. The parent compound, N,N-Dimethylhexylamine, is miscible with methanol.[4] | |

| Ethanol | High | Similar to methanol, forms strong hydrogen bonds. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | Strong dipole-dipole interactions. DMSO is a versatile solvent for many polar organic molecules.[3] |

| Acetone | Moderate | Dipole-dipole interactions are the primary solubilizing force. | |

| Nonpolar | Hexane | Very Low | Dominated by weak van der Waals forces, insufficient to solvate the highly polar head group.[2] |

| Toluene | Very Low | Similar to hexane, lacks the polarity to effectively dissolve the amine oxide. |

Note: The terms "Very High," "High," "Moderate," and "Very Low" are qualitative descriptors. For precise applications, experimental determination as outlined in Section 4 is imperative.

Experimental Determination of Solubility: A Practical Guide

To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. This section provides detailed protocols for determining both thermodynamic and kinetic solubility. The choice between these methods depends on the specific research question. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a higher-throughput method often used in early-stage drug discovery to assess the dissolution rate and potential for precipitation.[5][6]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the "gold standard" for determining equilibrium solubility.[7] It involves equilibrating an excess of the solid compound with the solvent over a set period.

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Thermodynamic solubility determination workflow.

Step-by-Step Protocol:

-

Preparation:

-

Add an excess amount of solid N,N-Dimethylhexylamine-N-oxide to a glass vial. The excess should be visually apparent.

-

Pipette a precise volume of the desired solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

Allow the vial to stand to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

Quantification:

-

Prepare a standard calibration curve of N,N-Dimethylhexylamine-N-oxide in the same solvent.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[7][8]

-

Calculate the concentration of the saturated solution from the calibration curve and account for the dilution factor to determine the solubility.

-

Kinetic Solubility Determination (High-Throughput Method)

This method is often employed in early drug discovery for rapid screening of compound solubility. It measures the concentration of a compound that remains in solution after being introduced from a concentrated DMSO stock into an aqueous buffer.[5][9]

Diagram 2: Workflow for Kinetic Solubility Determination

Caption: Kinetic solubility determination workflow.

Step-by-Step Protocol:

-

Preparation:

-

Prepare a high-concentration stock solution of N,N-Dimethylhexylamine-N-oxide in DMSO (e.g., 10-20 mM).[9]

-

Dispense the aqueous buffer (e.g., phosphate-buffered saline, PBS) into the wells of a 96-well microtiter plate.

-

-

Addition and Incubation:

-

Add a small volume of the DMSO stock solution to the buffer in each well to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.[10]

-

Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37 °C) with shaking for a defined period (e.g., 1-2 hours).[10]

-

-

Analysis:

-

Method A (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.[10]

-

Method B (Filtration and Quantification): After incubation, filter the solutions through a 96-well filter plate.[5]

-

Quantify the concentration of the compound in the filtrate using HPLC-UV or LC-MS/MS against a calibration curve.[5] The measured concentration represents the kinetic solubility.

-

Factors Influencing Solubility

Several factors can influence the solubility of N,N-Dimethylhexylamine-N-oxide:

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally determined for specific applications.

-

pH: The N-oxide group is weakly basic.[2] In acidic solutions, it can be protonated to form a cationic species, which may exhibit different solubility characteristics.

-

Ionic Strength: The presence of salts in the solution can affect solubility through the "salting-in" or "salting-out" effect.

Applications in Drug Development

The amphiphilic nature and solubility profile of N,N-Dimethylhexylamine-N-oxide make it a candidate for various applications in drug development:

-

Surfactant and Solubilizing Agent: Its ability to form micelles in aqueous solutions can be harnessed to solubilize poorly water-soluble drug compounds, potentially enhancing their bioavailability.

-

Component of Drug Delivery Systems: It can be incorporated into formulations such as liposomes or nanoemulsions to improve drug loading and stability.

-

Prodrug Strategy: The N-oxide functionality can be used as a prodrug approach to improve the pharmaceutical properties of a parent amine drug. The N-oxide can be bioreduced in vivo to the active tertiary amine.[1]

Conclusion

N,N-Dimethylhexylamine-N-oxide is a molecule with a distinct solubility profile dictated by its amphiphilic structure. It exhibits high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. For researchers and drug development professionals, a thorough understanding of these characteristics, coupled with robust experimental determination, is crucial for its successful application. The protocols and theoretical insights provided in this guide offer a solid foundation for investigating and utilizing the properties of N,N-Dimethylhexylamine-N-oxide.

References

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine oxide. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-Hexanamine, N,N-dimethyl-. Retrieved from [Link]

- Fogg, P. G. T. (1983). Solubility of Amines in Organic Liquids.

-

National Center for Biotechnology Information. (n.d.). N,N-Dimethylhexylamine. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). 1-Dimethylaminohexane. Retrieved from [Link]

-

Scribd. (n.d.). Solubility in DMSO. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N,N-DIMETHYLDECYLAMINE N-OXIDE. Retrieved from [Link]

-

gChem Global. (n.d.). DMSO. Retrieved from [Link]

- International Union of Pure and Applied Chemistry. (1981).

-

National Center for Biotechnology Information. (n.d.). N,N-Dimethylnonylamine N-oxide. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Hexylamine, N,N-di(allyl)- - Chemical & Physical Properties. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis and Properties of Surface Chemically Pure Alkylamidoamine-N-oxides at the Air/Water Interface. Retrieved from [Link]

-

Al-Mestarihi, A. H., et al. (2014). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 57(15), 6257-6276. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Hexylamine. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzenamine, N,N-dimethyl-, N-oxide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N,N-Dimethyl-1-octadecanamine-N-oxide. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Dimethylamino)ethanol N-oxide. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2021). Thiamethoxam in aqueous co-solvent mixtures of 1,4-dioxane, N,N-dimethylacetamide, dimethyl sulfoxide and acetonitrile: Solubility solute-solvent and solvent-solvent interactions, and preferential solvation analysis. Retrieved from [Link]

Sources

- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amine oxide - Wikipedia [en.wikipedia.org]

- 3. gchemglobal.com [gchemglobal.com]

- 4. chembk.com [chembk.com]

- 5. enamine.net [enamine.net]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. evotec.com [evotec.com]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-Depth Technical Guide to the pKa and pH Stability of N,N-Dimethylhexylamine-N-oxide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N,N-Dimethylhexylamine-N-oxide, a member of the alkylamine N-oxide class of compounds, finds utility in various scientific and industrial applications, including as a surfactant and a component in drug delivery systems. A thorough understanding of its physicochemical properties, particularly its acid-dissociation constant (pKa) and stability across a range of pH values, is critical for formulation development, analytical method validation, and predicting its behavior in biological systems. This guide provides a comprehensive overview of the pKa of N,N-Dimethylhexylamine-N-oxide, supported by experimental data, and addresses its pH stability with a discussion of potential degradation pathways and a robust, self-validating experimental protocol for its assessment.

Introduction to N,N-Dimethylhexylamine-N-oxide

N,N-Dimethylhexylamine-N-oxide (C8H19NO) is a tertiary amine oxide characterized by a polar N-O functional group and a six-carbon alkyl chain. This amphiphilic nature imparts surfactant properties, allowing it to be used in applications requiring the solubilization of nonpolar substances in aqueous media. In pharmaceutical sciences, such molecules are explored for their potential as excipients, permeation enhancers, or as components of lipid nanoparticles. The ionization state of the amine oxide headgroup is governed by the solution's pH, which in turn dictates its interaction with other molecules and surfaces, making the pKa a fundamental parameter.

The pKa of N,N-Dimethylhexylamine-N-oxide: An Experimental Perspective

Amine oxides are weak bases, and their conjugate acids can dissociate in water. The pKa value represents the pH at which the protonated (cationic) and non-protonated (neutral) forms of the molecule are present in equal concentrations.

Caption: Acid-base equilibrium of N,N-Dimethylhexylamine-N-oxide.

Experimentally Determined pKa Value

The pKa of N,N-dimethylalkylamine-N-oxides has been experimentally determined using nuclear magnetic resonance (NMR) spectroscopy. This technique monitors the chemical shifts of protons or carbon atoms near the nitrogen atom as a function of pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[1][2]

For the homologous series of N-alkyl-N,N-dimethylamine-N-oxides, a study by Búcsi et al. provides a reliable experimental value for the hexyl derivative.[2]

| Compound | Alkyl Chain Length | pKa (below cmc) | Method | Reference |

| N,N-Dimethylhexylamine-N-oxide | C6 | 4.95 ± 0.01 | 13C NMR | Búcsi et al., 2014[2] |